![molecular formula C23H30N4O4S B2895453 7-[4-oxo-4-(4-piperidin-1-ylpiperidin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688054-39-9](/img/structure/B2895453.png)
7-[4-oxo-4-(4-piperidin-1-ylpiperidin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain several structural components, including a quinazolinone, a dioxolane ring, and two piperidine rings. Quinazolinones are a class of compounds that have been studied for their potential biological activities . Piperidine is a common motif in many pharmaceuticals and is known for its basicity and ability to participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely complex. It contains a quinazolinone core, which is a bicyclic system containing two nitrogen atoms, and a dioxolane ring, which is a three-membered ring containing two oxygen atoms. It also appears to contain two piperidine rings, which are six-membered rings containing one nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the quinazolinone, dioxolane, and piperidine rings. The quinazolinone could potentially undergo reactions at the carbonyl group or at the nitrogen atoms. The dioxolane ring could potentially be opened under acidic or basic conditions. The piperidine rings, being basic, could potentially undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of ionization, solubility, and stability could be influenced by the presence and position of the quinazolinone, dioxolane, and piperidine rings .Aplicaciones Científicas De Investigación
Antihypertensive Activity
Synthesis and Evaluation of Piperidine Derivatives : Piperidine derivatives with a quinazoline ring system have been synthesized and tested for antihypertensive activity. Notably, specific compounds demonstrated significant hypotension effects in spontaneously hypertensive rat models, suggesting their potential as antihypertensive agents (Takai et al., 1986).
Anti-inflammatory Applications
CCR4 Antagonists for Inflammatory Conditions : A study on the synthesis and evaluation of CCR4 antagonists revealed compounds with potent anti-inflammatory activity. These compounds showed efficacy in a murine model of acute dermatitis, indicating their potential for treating inflammatory conditions (Yokoyama et al., 2009).
Antimicrobial Activity
Antibacterial and Antifungal Quinazolinone Derivatives : Research into quinazolin-4(3H)-one derivatives has demonstrated their effectiveness as bactericides against agricultural pathogens such as Xanthomonas oryzae pv. oryzae. These findings suggest a potential application in developing new agricultural bactericides (Du et al., 2018).
Antioxidant Properties
Microwave Assisted Synthesis of Heterocyclic Antioxidants : A study on the synthesis of triazoloquinazolinones under microwave irradiation highlighted their moderate antioxidant activity. This research underscores the potential of quinazolinone derivatives in developing antioxidant agents (Sompalle & Roopan, 2016).
Anticancer Activity
Synthesis and Anticancer Evaluation : Amino- and sulfanyl-derivatives of benzoquinazolinones have been synthesized and evaluated for their potential cytotoxicity on cancer cell lines, with some compounds showing significant anticancer activity. This research indicates the possible use of quinazolinone derivatives in cancer therapy (Nowak et al., 2015).
Direcciones Futuras
Future research on this compound could involve further elucidation of its synthesis and reactivity, as well as investigation into its potential biological activities. Given the known activities of other quinazolinone and piperidine derivatives, it could be of interest in the development of new pharmaceuticals .
Propiedades
IUPAC Name |
7-[4-oxo-4-(4-piperidin-1-ylpiperidin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4S/c28-21(26-11-6-16(7-12-26)25-8-2-1-3-9-25)5-4-10-27-22(29)17-13-19-20(31-15-30-19)14-18(17)24-23(27)32/h13-14,16H,1-12,15H2,(H,24,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQWRIKGSCIICZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[4-oxo-4-(4-piperidin-1-ylpiperidin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

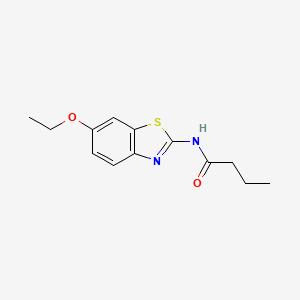
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)furan-2-carboxamide](/img/structure/B2895372.png)
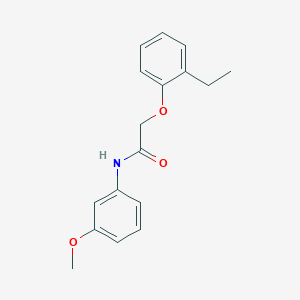
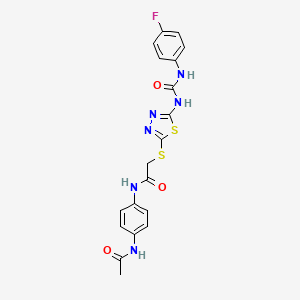
![5,7-Dimethyl-2-(methylsulfanyl)-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2895376.png)
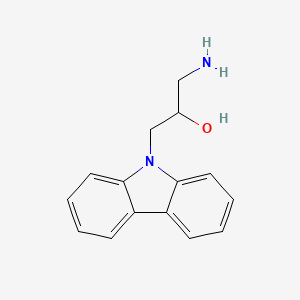
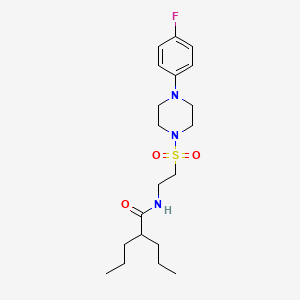
![Tert-butyl 4-(4-oxo-3H-pyrido[4,3-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2895382.png)

![4-[butyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2895384.png)

![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B2895386.png)
![N-[(2-chloropyridin-3-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B2895389.png)
![1-(4-ethoxyphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2895390.png)